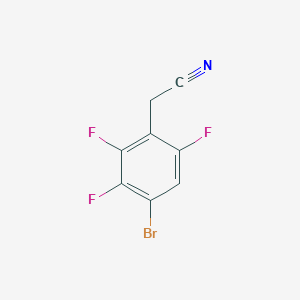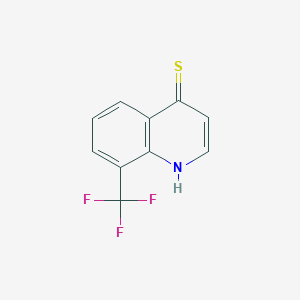
8-(Trifluoromethyl)quinoline-4-thiol
Vue d'ensemble
Description
8-(Trifluoromethyl)quinoline-4-thiol is a chemical compound with the molecular formula C10H6F3NS and a molecular weight of 229.22 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)quinoline-4-thiol consists of a quinoline ring with a trifluoromethyl group at the 8th position and a thiol group at the 4th position .Applications De Recherche Scientifique
Synthesis of Other Compounds
Fluorinated quinolines, including 8-(Trifluoromethyl)quinoline-4-thiol, can be used as starting materials in the synthesis of other complex organic compounds . They can undergo a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biological Activity
Fluorinated quinolines have been found to exhibit remarkable biological activity . They can act as inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Medicine
Fluorinated quinolines have found applications in medicine . For example, the quinoline skeleton has been used as a basic structure for the development of synthetic antimalarial drugs . Other drugs based on fluorinated quinolines have been used in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .
Agriculture
Some fluorinated quinolines have found application in agriculture . While the specific uses are not detailed in the source, it’s possible that they could be used as pesticides or in other agricultural chemicals.
Liquid Crystals
Fluorinated quinolines can also be used as components for liquid crystals . Liquid crystals have a wide range of applications, including in displays, thermometers, and optical imaging.
Fluorescent Probes
While not specifically about 8-(Trifluoromethyl)quinoline-4-thiol, there is research on the use of similar compounds as fluorescent probes for targeting the Golgi apparatus . These probes provide powerful non-invasive tools for the real-time and in situ visualization of the temporal and spatial fluctuations of bioactive species .
Safety and Hazards
8-(Trifluoromethyl)quinoline-4-thiol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
It’s known that the compound may cause respiratory irritation, skin irritation, and serious eye irritation .
Action Environment
The action, efficacy, and stability of 8-(Trifluoromethyl)quinoline-4-thiol can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound .
Propriétés
IUPAC Name |
8-(trifluoromethyl)-1H-quinoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXDVSPRPCKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=CC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline-4-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid](/img/structure/B3042208.png)

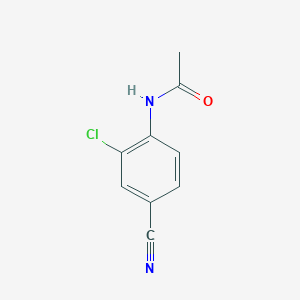
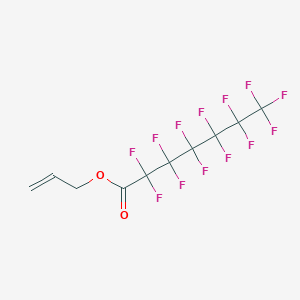
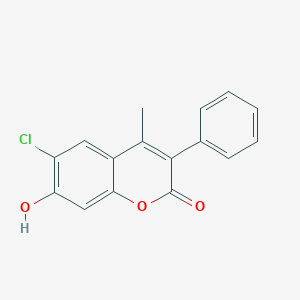
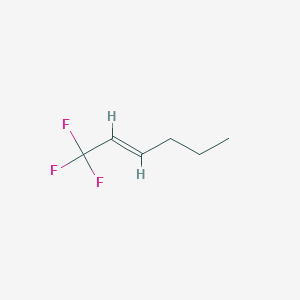
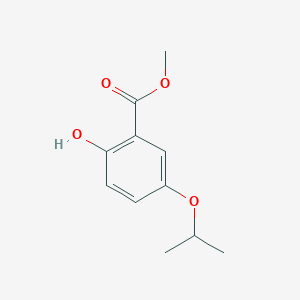

![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)
![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
